Glyoxalase I inhibitor 6

Glyoxalase I inhibition Enzymatic assay SAR

GLO1 inhibitor potency spans >1000-fold across chemotypes, undermining experimental reproducibility. Glyoxalase I inhibitor 6 (Compound 9j) resolves this with a definitive IC50 of 1.13 µM against human GLO1 and characterized cellular activity in breast cancer endothelial cells (BCECs). • Benchmark reference for diazenylbenzenesulfonamide SAR: second-most potent analog in series after minor structural optimization. • Validated cellular phenotype: G0/G1 cell cycle arrest, suppressed proliferation, migration, and angiogenesis in BCEC models. • Enables multi-point dose-response panels alongside Inhibitor 5 (1.28 µM) and Inhibitor 7 (3.65 µM) for GLO1 dependency profiling. Supplied ≥98% purity (light brown to brown powder); -20°C long-term storage; ambient shipping.

Molecular Formula C18H15N3O5S
Molecular Weight 385.4 g/mol
Cat. No. B15140765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor 6
Molecular FormulaC18H15N3O5S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)O)S(=O)(=O)N
InChIInChI=1S/C18H15N3O5S/c1-10-6-7-11(8-16(10)27(19,25)26)20-21-15-9-14(18(23)24)17(22)13-5-3-2-4-12(13)15/h2-9,22H,1H3,(H,23,24)(H2,19,25,26)
InChIKeyDXHDPHYZULAOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxalase I Inhibitor 6 (Compound 9j) Procurement-Grade Specification


Glyoxalase I inhibitor 6 (CAS 2455508-19-5), also referred to as Compound 9j, is a synthetic small-molecule inhibitor of the zinc metalloenzyme glyoxalase I (GLO1) [1]. It belongs to the diazenylbenzenesulfonamide chemical class and exhibits an IC50 of 1.13 µM against human GLO1 in vitro [1]. The compound is supplied as a solid (light brown to brown powder) with a molecular formula of C18H15N3O5S and molecular weight of 385.39 g/mol [2].

Why Glyoxalase I Inhibitor 6 Cannot Be Replaced by In-Class GLO1 Inhibitors


GLO1 inhibitors exhibit substantial structural diversity and corresponding variability in potency, with reported IC50 values ranging from low nanomolar to >40 µM across different chemical scaffolds . Within the same diazenylbenzenesulfonamide series, minor structural modifications produce measurable differences in inhibitory activity [1]. Furthermore, GLO1 inhibitors from distinct chemotypes demonstrate differential cellular selectivity profiles, as evidenced by TLSC702 which preferentially inhibits GLO1-high-expressing lung cancer cells over GLO1-low-expressing counterparts . These factors preclude simple interchangeability among GLO1 inhibitors without compromising experimental reproducibility and data comparability.

Quantitative Differentiation Evidence for Glyoxalase I Inhibitor 6 Procurement Decisions


Superior Enzymatic Potency of Glyoxalase I Inhibitor 6 Versus Closest Structural Analog Compound 9h

In a direct comparative study of diazenylbenzenesulfonamide derivatives, Glyoxalase I inhibitor 6 (Compound 9j) demonstrated a lower IC50 value (1.13 µM) compared to its closest structural analog, Glyoxalase I inhibitor 5 (Compound 9h; IC50 = 1.28 µM), representing a measurable improvement in inhibitory potency [1].

Glyoxalase I inhibition Enzymatic assay SAR

Quantitative Potency Advantage of Glyoxalase I Inhibitor 6 Over Inhibitor 7

Glyoxalase I inhibitor 6 (Compound 9j; IC50 = 1.13 µM) exhibits substantially higher enzymatic inhibitory potency compared to Glyoxalase I inhibitor 7 (Compound 6; IC50 = 3.65 µM), a structurally related but distinct analog [1].

Glyoxalase I inhibition Potency comparison Enzymatic assay

Cellular Functional Evidence in Breast Cancer-Associated Endothelial Cells

An integrated network pharmacology and experimental study published in 2025 demonstrated that Glyoxalase I inhibitor 6 arrests breast cancer-associated endothelial cells (BCECs) in the G0/G1 phase through modulation of CCNA2 and CCNE1, resulting in suppressed proliferation, migration, and angiogenesis [1]. Among 17 GLO1 inhibitors analyzed, this compound was specifically identified as playing a significant role in regulating key cell cycle targets including CCNA2, CCNE1, CDC25A, CDC25B, CDK6, CHEK1, PLK1, and TTK [1].

Breast cancer Endothelial cells Cell cycle arrest

DMSO Solubility Specification for Experimental Formulation Planning

Glyoxalase I inhibitor 6 demonstrates DMSO solubility of 100 mg/mL (259.48 mM), enabling preparation of concentrated stock solutions for subsequent dilution into aqueous assay buffers . For in vivo formulation, a validated protocol using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline yields a clear solution at 2.5 mg/mL (6.49 mM) .

Solubility Formulation In vitro assay

Validated Application Scenarios for Glyoxalase I Inhibitor 6 in Research and Development


GLO1 Enzymatic Inhibition Assays Requiring Low-Micromolar Potency

Based on the demonstrated IC50 of 1.13 µM against human GLO1 [1], Glyoxalase I inhibitor 6 is suitable for in vitro enzymatic studies investigating GLO1 function, including spectrophotometric activity assays and biochemical characterization of the glyoxalase pathway. The compound's potency positions it as a reference inhibitor for benchmarking novel GLO1-targeting molecules within the low-micromolar activity range.

Breast Cancer Angiogenesis and Endothelial Cell Biology Studies

Given the validated cellular effects in BCECs—specifically G0/G1 cell cycle arrest, suppression of proliferation, migration, and angiogenesis [2]—Glyoxalase I inhibitor 6 is indicated for research applications examining GLO1-dependent endothelial cell function in breast cancer models. This includes studies of tumor angiogenesis, endothelial cell cycle regulation, and target validation for CCNA2/CCNE1-mediated pathways.

Structure-Activity Relationship (SAR) Studies of Diazenylbenzenesulfonamide GLO1 Inhibitors

As one of the two most potent compounds identified in the diazenylbenzenesulfonamide SAR series (Compound 9j: IC50 = 1.13 µM; Compound 9h: IC50 = 1.28 µM) [1], Glyoxalase I inhibitor 6 serves as a key reference compound for medicinal chemistry optimization programs seeking to improve GLO1 inhibitory potency or modify physicochemical properties within this chemical scaffold.

Comparative GLO1 Inhibitor Screening Panels

The well-characterized potency differential between Inhibitor 6 (1.13 µM), Inhibitor 5 (1.28 µM), and Inhibitor 7 (3.65 µM) [1] makes Inhibitor 6 a valuable inclusion in multi-compound screening panels designed to establish concentration-response relationships or to evaluate cellular sensitivity to varying degrees of GLO1 inhibition across different tumor cell lines.

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